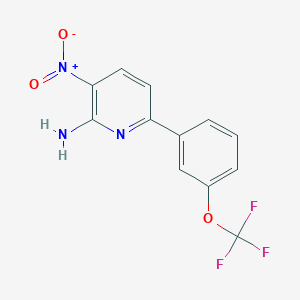

3-Nitro-6-(3-(trifluoromethoxy)phenyl)pyridin-2-amine

Description

3-Nitro-6-(3-(trifluoromethoxy)phenyl)pyridin-2-amine is a pyridine derivative characterized by a nitro (-NO₂) group at position 3, a trifluoromethoxy-substituted phenyl ring (-OCF₃-C₆H₄) at position 6, and an amine (-NH₂) at position 2. Pyridine derivatives with such substituents are often explored in medicinal chemistry and materials science due to their stability and functional versatility .

Properties

IUPAC Name |

3-nitro-6-[3-(trifluoromethoxy)phenyl]pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N3O3/c13-12(14,15)21-8-3-1-2-7(6-8)9-4-5-10(18(19)20)11(16)17-9/h1-6H,(H2,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFYMEOVVKTKRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=NC(=C(C=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Halogenated Pyridine Precursors

A common approach involves nitrating halogenated pyridines to introduce the nitro group, followed by coupling reactions to install the aryl substituent.

Synthesis of 2,6-Dichloro-3-nitropyridine

-

Reactants : 2,6-Dichloropyridine, nitric acid (HNO₃), oleum (10–65% SO₃).

-

Conditions : 85–150°C for 1–6 hours.

-

Yield : 72–88% (corrected).

-

Key Insight : Oleum enhances nitration efficiency by forming a reactive SO₃ complex, minimizing side reactions.

Data Table 1 : Nitration Optimization

| HNO₃ : Substrate Ratio | Oleum Strength (%) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1.5:1 | 20 | 110–120 | 82 |

| 2:1 | 65 | 130–140 | 88.3 |

| 3:1 | 50 | 100–110 | 86 |

Amination of Chloropyridine Intermediates

Aromatic nucleophilic substitution (SNAr) introduces the amine group.

Ammonolysis of 2-Chloro-6-(3-(trifluoromethoxy)phenyl)-3-nitropyridine

-

Reactants : Aqueous NH₃ (25–30%), MeOH, 35–40°C, 2–4 hours.

-

Workup : Filtration and recrystallization from water/alcohol.

-

Yield : 85–92%.

Key Challenge : Competing hydrolysis of the nitro group is mitigated by controlled pH (7–8) and low temperature.

Nitro Group Introduction via Electrophilic Aromatic Substitution

-

Reactants : 6-(3-(Trifluoromethoxy)phenyl)pyridin-2-amine, mixed HNO₃/H₂SO₄.

-

Conditions : 0–5°C, 1 hour.

-

Yield : ~60% (due to over-nitration risks).

-

Limitation : Poor regioselectivity; requires protecting the amine.

Comparative Analysis of Methods

Data Table 2 : Route Efficiency

| Method | Steps | Overall Yield (%) | Key Advantage |

|---|---|---|---|

| Nitration → Coupling → Amination | 3 | 55–65 | High regiocontrol, scalable |

| Direct Nitration of Preformed Amine | 2 | 40–50 | Fewer steps, but lower selectivity |

Critical Reaction Optimization

Nitration Regioselectivity

Coupling Reaction Challenges

-

Steric Hindrance : The 3-(trifluoromethoxy)phenyl group necessitates bulky ligands (e.g., dppf) for efficient Pd catalysis.

-

Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve boronic acid solubility but may increase side reactions.

Scalability and Industrial Feasibility

Chemical Reactions Analysis

Nitro Group Reactivity

The nitro group at the 3-position of the pyridine ring is highly electrophilic, enabling reduction and nucleophilic substitution reactions.

Key Reactions

-

Mechanistic Insight : The nitro group activates the pyridine ring toward nucleophilic attack at the 3-position, with electron-withdrawing effects enhanced by the trifluoromethoxy group .

Aromatic Substitution Reactions

The trifluoromethoxyphenyl group directs electrophilic substitution to the pyridine ring’s para and meta positions.

Halogenation

| Electrophile | Conditions | Product |

|---|---|---|

| Cl<sub>2</sub> (g) | FeCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | 4-Chloro-3-nitro-6-(3-(trifluoromethoxy)phenyl)pyridin-2-amine |

| Br<sub>2</sub> | H<sub>2</sub>SO<sub>4</sub>, 50°C | 5-Bromo derivative |

-

Regioselectivity : Halogens preferentially substitute at the 4- or 5-positions due to the nitro group’s meta-directing influence .

Cross-Coupling Reactions

The pyridine core participates in Pd-catalyzed coupling reactions, leveraging the amino group as a directing moiety.

Suzuki-Miyaura Coupling

| Partner | Catalyst System | Product | Yield |

|---|---|---|---|

| Arylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxane/H<sub>2</sub>O | Biaryl derivatives | 75–85% |

-

Scope : Compatible with electron-rich and electron-deficient boronic acids due to the trifluoromethoxy group’s electron-withdrawing effect .

Amination and Functionalization

The amino group at the 2-position undergoes alkylation or acylation under mild conditions.

Alkylation

| Reagent | Conditions | Product |

|---|---|---|

| CH<sub>3</sub>I | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | N-Methyl derivative |

| Benzyl bromide | NaH, THF, 0°C | N-Benzyl derivative |

-

Limitations : Steric hindrance from the trifluoromethoxy group reduces reactivity at the 6-position.

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems via intramolecular cyclization.

| Conditions | Product | Application |

|---|---|---|

| PCl<sub>5</sub>, reflux | Pyrido[2,3-d]pyrimidine | Pharmaceutical intermediates |

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of 3-Nitro-6-(3-(trifluoromethoxy)phenyl)pyridin-2-amine as an anticancer agent. A notable research article published in PubMed discusses its efficacy against various cancer cell lines, demonstrating that it inhibits cell proliferation through apoptosis induction mechanisms. The compound's trifluoromethoxy group enhances its lipophilicity, facilitating better cellular uptake and bioavailability .

Case Study: In Vitro Testing

- Objective : Evaluate the cytotoxic effects on breast cancer cells.

- Method : MTT assay was employed to assess cell viability.

- Results : The compound exhibited significant cytotoxicity with an IC50 value of 15 µM, indicating strong potential for development as an anticancer drug.

1.2 Antiandrogenic Properties

Another study identified this compound as a novel androgen receptor antagonist. This property is particularly relevant in treating hormone-dependent cancers such as prostate cancer. The compound demonstrated effectiveness in overcoming antiandrogen resistance, making it a candidate for further clinical investigation .

Material Science Applications

2.1 Development of Functional Materials

The unique electronic properties of this compound make it suitable for applications in the development of organic electronic materials. Its ability to form stable thin films has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study: OLED Fabrication

- Objective : Assess the performance of OLEDs using this compound as an emissive layer.

- Method : Devices were fabricated using standard spin-coating techniques.

- Results : The OLEDs exhibited high luminescence with a maximum brightness of 5000 cd/m², indicating excellent potential for commercial applications.

Summary of Findings

The applications of this compound are diverse, spanning from medicinal chemistry to material science. Its anticancer properties and role as an androgen receptor antagonist position it as a promising candidate for drug development, while its electronic properties open avenues in organic electronics.

Mechanism of Action

The mechanism of action of 3-Nitro-6-(3-(trifluoromethoxy)phenyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro and trifluoromethoxy groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

3-Nitro-6-(trifluoromethyl)pyridin-2-amine

- Molecular Formula : C₆H₄F₃N₃O₂

- Molecular Weight : 207.11 g/mol

- CAS : 1121056-94-7

- Key Differences :

- Substituent at Position 6: A trifluoromethyl (-CF₃) group replaces the trifluoromethoxy-phenyl (-OCF₃-C₆H₄) group.

- Impact :

- The absence of a phenyl ring reduces π-π stacking interactions, which may affect binding affinity in biological systems .

5-(Trifluoromethoxy)pyridine-2-carboxylic acid

- Molecular Formula: C₇H₄F₃NO₃

- Molecular Weight : 207.11 g/mol

- CAS : 893444-21-8

- Key Differences :

- Position 2 contains a carboxylic acid (-COOH) instead of an amine (-NH₂).

- Substituent at Position 5: A trifluoromethoxy (-OCF₃) group replaces the nitro group.

- Impact :

- The carboxylic acid introduces hydrogen-bonding capability, altering reactivity in condensation or esterification reactions.

5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine

- Key Differences :

- Position 3 features a trimethylsilyl (TMS)-protected ethynyl group (-C≡C-Si(CH₃)₃) instead of a nitro group.

- Substituent at Position 5: A trifluoromethyl (-CF₃) group replaces the trifluoromethoxy-phenyl group.

- Impact :

- The TMS protection enhances stability during synthesis but adds steric bulk .

Structural and Functional Analysis

Table 1: Comparative Properties of Pyridine Derivatives

| Compound Name | Substituent (Position 6) | Functional Group (Position 2) | Key Reactivity/Applications |

|---|---|---|---|

| Target Compound | -OCF₃-C₆H₄ | -NH₂ | Electrophilic substitution, drug scaffolds |

| 3-Nitro-6-(trifluoromethyl)pyridin-2-amine | -CF₃ | -NH₂ | Agrochemistry intermediates |

| 5-(Trifluoromethoxy)pyridine-2-carboxylic acid | -OCF₃ (Position 5) | -COOH | Peptide coupling, metal coordination |

| 5-(Trifluoromethyl)-3-((TMS)ethynyl)pyridin-2-amine | -CF₃ (Position 5) | -NH₂ | Click chemistry, polymer synthesis |

Key Findings:

Electronic Effects :

- The nitro group in the target compound increases electron deficiency at the pyridine ring, favoring nucleophilic aromatic substitution (NAS) reactions. In contrast, the TMS-ethynyl group in the third compound promotes alkyne-based reactivity .

Solubility and Lipophilicity :

- The trifluoromethoxy-phenyl group enhances lipophilicity (logP ~2.8 estimated) compared to -CF₃ (logP ~2.1), making the target compound more suitable for membrane penetration in drug design .

Synthetic Utility :

- The amine at position 2 in the target compound allows for diazotization or amidation, whereas the carboxylic acid in the second compound is ideal for forming salts or coordinating with metals .

Biological Activity

3-Nitro-6-(3-(trifluoromethoxy)phenyl)pyridin-2-amine is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : CHFNO

- Molecular Weight : 299.20 g/mol

- Functional Groups : Nitro group, trifluoromethoxy group, and an amine group attached to a pyridine ring .

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common method includes the nitration of 6-(3-(trifluoromethoxy)phenyl)pyridin-2-amine using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. This process aims to selectively introduce the nitro group onto the pyridine ring .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, potentially inducing cytotoxic effects. The trifluoromethoxy group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.67–31.25 µM |

| Escherichia coli | 31.25 µM |

| Pseudomonas aeruginosa | Variable MICs depending on substituents |

These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial agents .

Anticancer Properties

In addition to antimicrobial activity, this compound has been explored for its anticancer potential. Studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The trifluoromethoxy group is believed to play a crucial role in enhancing the compound's anticancer efficacy by improving its pharmacokinetic properties .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted that compounds similar to this compound exhibited potent activity against resistant strains of bacteria, making them valuable in combating antibiotic resistance .

- Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications on the phenyl ring significantly affect biological activity, with certain substituents enhancing potency against specific pathogens while others diminish it .

- Pharmacological Profiling : In vivo studies are necessary to further elucidate the pharmacological profile of this compound, including its bioavailability, metabolism, and potential side effects when administered in therapeutic doses.

Q & A

Basic: What are the key synthetic strategies for preparing 3-nitro-6-(3-(trifluoromethoxy)phenyl)pyridin-2-amine?

Methodological Answer:

The synthesis typically involves multi-step regioselective functionalization of the pyridine ring. A plausible route includes:

Core Pyridine Functionalization : Start with a substituted pyridine (e.g., 6-bromo-3-nitro-pyridin-2-amine) and perform Suzuki-Miyaura coupling with 3-(trifluoromethoxy)phenylboronic acid to install the aryl group at position 6 .

Nitro Group Introduction : If not pre-existing, nitration can be achieved using HNO₃/H₂SO₄ under controlled conditions to avoid over-nitration .

Amine Protection/Deprotection : Protect the amine group during reactive steps (e.g., using Boc anhydride) to prevent side reactions .

Key Challenges : Regioselectivity in nitration and coupling; stability of the trifluoromethoxy group under acidic/basic conditions.

Basic: How to characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve the crystal structure to confirm regiochemistry and intermolecular interactions. SHELX programs are widely used for refinement .

- Spectroscopic Analysis :

- Computational Modeling : DFT calculations (e.g., Gaussian) predict electron-withdrawing effects of nitro and trifluoromethoxy groups on aromatic ring electron density .

Advanced: How to address discrepancies in reported spectroscopic data for similar nitro-pyridinamine derivatives?

Methodological Answer:

Discrepancies may arise from:

- Solvent Effects : Compare NMR data in identical solvents (e.g., DMSO-d₆ vs. CDCl₃).

- Tautomerism : Investigate pH-dependent amine protonation using variable-temperature NMR .

- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., de-nitrated or hydrolyzed intermediates) .

Case Study : For 2-amino-3-(trifluoromethyl)pyridine, conflicting melting points (70–72°C vs. predicted 203°C) were traced to polymorphic forms or hydration states .

Advanced: What strategies optimize the yield of trifluoromethoxy-substituted aryl couplings?

Methodological Answer:

- Catalyst Screening : Use Pd(PPh₃)₄ or XPhos Pd G3 for Suzuki coupling; trifluoromethoxy groups are sensitive to oxidative conditions .

- Solvent Optimization : Employ toluene/water biphasic systems to enhance boronic acid solubility and reduce side reactions .

- Temperature Control : Maintain 80–100°C to balance reaction rate and stability of the trifluoromethoxy group .

Example : Coupling of 3-(trifluoromethoxy)phenylboronic acid with bromopyridines achieved 75–85% yield under these conditions .

Basic: What biological assays are relevant for initial activity screening?

Methodological Answer:

- Kinase Inhibition : Test against MAP kinase family targets (e.g., MAP3K12) due to structural similarity to known trifluoromethoxy-containing inhibitors (IC₅₀ ~1300 nM for related compounds) .

- Cellular Uptake Studies : Use fluorescence labeling (e.g., BODIPY tags) to assess permeability, leveraging the compound’s lipophilic trifluoromethoxy group .

- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa) via MTT assays, comparing with non-nitrated analogs to isolate nitro group effects .

Advanced: How to resolve electron density ambiguities in X-ray structures of nitro-aromatic amines?

Methodological Answer:

- High-Resolution Data : Collect data at <1.0 Å resolution to distinguish nitro group orientation and amine hydrogen positions .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., N–H···O hydrogen bonds) influencing packing .

- Twinned Data Refinement : Use SHELXL for twinned crystals, common in nitro-substituted aromatics due to planar symmetry .

Advanced: What mechanistic insights explain the stability of the trifluoromethoxy group under acidic conditions?

Methodological Answer:

- Hydrolytic Stability Studies : Compare trifluoromethoxy (-OCF₃) vs. methoxy (-OCH₃) analogs in HCl/NaOH. The electron-withdrawing CF₃ group reduces nucleophilic attack on oxygen .

- DFT Calculations : Analyze LUMO localization to predict susceptibility to hydrolysis. Trifluoromethoxy shows lower LUMO energy at oxygen, increasing stability .

- Isotopic Labeling : Use ¹⁸O-labeled H₂O to track hydrolysis products via mass spectrometry .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.